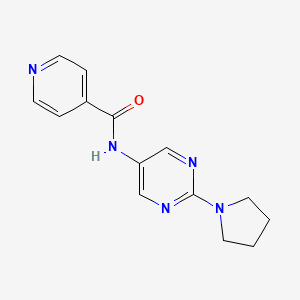
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” is a chemical compound. Pyrimidine rings, which are found in the structures of many important natural and synthetic biologically active compounds, are of particular interest . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction mixture was stirred for 24 hours at room temperature, then the solvent was evaporated at reduced pressure .Aplicaciones Científicas De Investigación
Boronic Acid Derivatives Synthesis
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide: is a key intermediate in the synthesis of boronic acid derivatives, which are crucial in various organic reactions, including Suzuki coupling . These derivatives are essential for creating complex molecules used in pharmaceuticals and materials science.
Anti-fibrosis Agents
The compound has been evaluated for its potential as an anti-fibrosis agent. Some derivatives have shown better activity than standard treatments like Pirfenidone on hepatic stellate cells, which play a significant role in liver fibrosis . This suggests its utility in developing new therapies for treating fibrotic diseases.
Kinase Inhibition
Kinase inhibitors are vital in cancer therapy as they can regulate cell growth and proliferation. Derivatives of this compound have shown significant activity on kinases like p70S6Kβ, indicating potential applications in targeted cancer treatments .
Metal-Organic Frameworks (MOFs)
The compound’s derivatives have been used to synthesize stable porous In-MOFs (Indium Metal-Organic Frameworks). These MOFs have applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .
Chemical Synthesis Building Blocks
As a building block in chemical synthesis, this compound provides a versatile foundation for constructing a wide range of organic molecules. Its pyrimidinyl and pyrrolidinyl groups offer multiple points of functionalization, enabling the creation of diverse chemical entities for research and development .
Mecanismo De Acción
Target of Action
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide, is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity
Mode of Action
The mode of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide involves its interaction with its targets, leading to a series of biochemical changes. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to antioxidative and antibacterial properties . They also have effects on the cell cycle .
Result of Action
Similar compounds have been found to have antioxidative and antibacterial properties , and effects on the cell cycle .
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-13(11-3-5-15-6-4-11)18-12-9-16-14(17-10-12)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSFEVNSQLCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

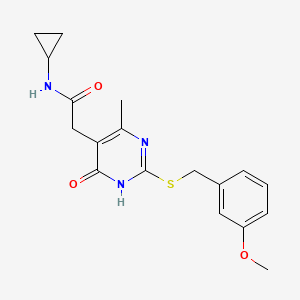
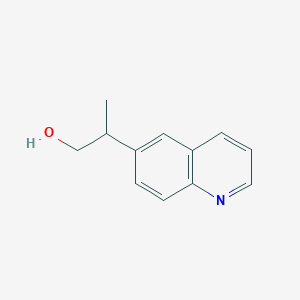
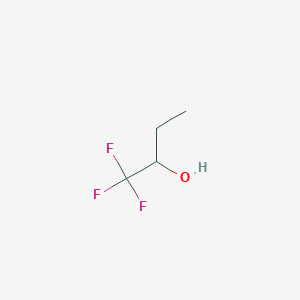
![5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2563150.png)
![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2563155.png)
![Methyl bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2563156.png)
![N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2563157.png)
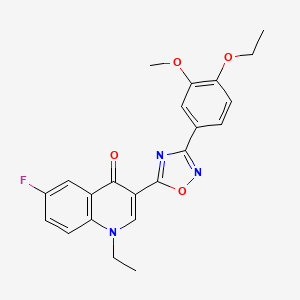
![[(2R)-1-aminopropan-2-yl]diethylamine](/img/structure/B2563159.png)
![Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2563161.png)
![N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide](/img/structure/B2563163.png)
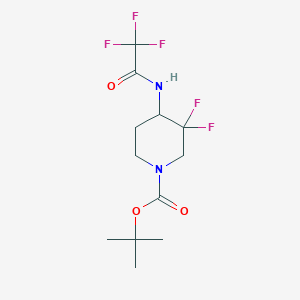
![8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2563167.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2563168.png)